5-Bromobiphenyl-2-carboxylic acid
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Overview
Description
5-Bromo-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the biphenyl structure. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid may involve multi-step processes starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki Coupling: Palladium catalysts in the presence of a base such as potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
5-Bromo-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the coupling process . The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromosalicylic acid
- 5-Bromo-2-hydroxybenzoic acid
Uniqueness
5-Bromo-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C13H9BrO2 |
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Molecular Weight |
277.11 g/mol |
IUPAC Name |
4-bromo-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
FIDFAAJZZHCBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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